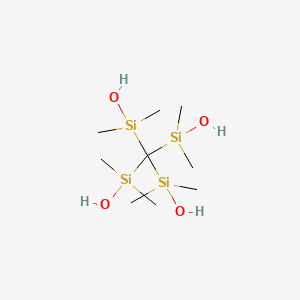
Methanetetrayltetrakis(dimethylsilanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetetrayltetrakis(dimethylsilanol) is a silicon-based compound with the chemical formula C_5H_16O_4Si_4. It is a member of the silanol family, which are compounds containing silicon-oxygen-hydrogen bonds. Silanols are known for their unique properties and are widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanetetrayltetrakis(dimethylsilanol) can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the following steps:
-
Hydrolysis of Chlorosilanes: : Chlorosilanes react with water to form silanols and hydrochloric acid. For example: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the chlorosilane used is tetrachlorosilane (SiCl_4), which undergoes hydrolysis to form methanetetrayltetrakis(dimethylsilanol).
-
Reaction Conditions: : The reaction is typically carried out under controlled conditions to ensure complete hydrolysis. The use of a catalyst, such as a metal catalyst, can enhance the reaction rate.
Industrial Production Methods
Industrial production of methanetetrayltetrakis(dimethylsilanol) involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity. The reaction is conducted in a controlled environment to prevent contamination and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methanetetrayltetrakis(dimethylsilanol) undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes. The oxidation process involves the removal of hydrogen atoms and the formation of Si-O-Si bonds.
Reduction: Silanols can be reduced to form silanes. This reaction typically involves the use of reducing agents such as hydrosilanes.
Substitution: Silanols can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as triethylsilane (TES) and polymethylhydrosiloxane (PMHS) are commonly used. The reaction conditions vary depending on the desired product.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reaction conditions are optimized to achieve high selectivity and yield.
Major Products Formed
Oxidation: The major products are siloxanes, which have applications in various industries.
Reduction: The major products are silanes, which are used in the synthesis of other silicon-based compounds.
Substitution: The major products depend on the substituent introduced. Common products include alkylsilanes and halogenated silanes.
Applications De Recherche Scientifique
Methanetetrayltetrakis(dimethylsilanol) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds. Its unique properties make it valuable in the development of new materials.
Biology: Silanols have been studied for their potential use in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research has explored the use of silanols in the development of medical devices and implants due to their biocompatibility.
Industry: Methanetetrayltetrakis(dimethylsilanol) is used in the production of silicone-based materials, which have applications in electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of methanetetrayltetrakis(dimethylsilanol) involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, silanols can interact with proteins and other biomolecules, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: A simpler silanol with the formula (CH_3)_3SiOH.
Diphenylsilanediol: A silanediol with the formula (C_6H_5)_2Si(OH)_2.
Tetramethylsilane: A silane with the formula (CH_3)_4Si.
Uniqueness
Methanetetrayltetrakis(dimethylsilanol) is unique due to its tetrafunctional silanol structure, which provides multiple reactive sites. This makes it highly versatile in various chemical reactions and applications. Its ability to form stable siloxane bonds also distinguishes it from simpler silanols.
Propriétés
Numéro CAS |
91621-67-9 |
|---|---|
Formule moléculaire |
C9H28O4Si4 |
Poids moléculaire |
312.66 g/mol |
Nom IUPAC |
hydroxy-dimethyl-[tris[hydroxy(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h10-13H,1-8H3 |
Clé InChI |
PXOAOMDIUPAUCE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C([Si](C)(C)O)([Si](C)(C)O)[Si](C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
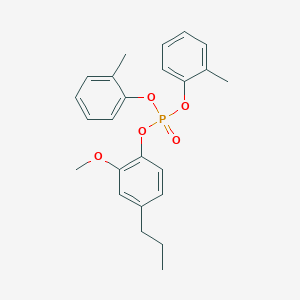
![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
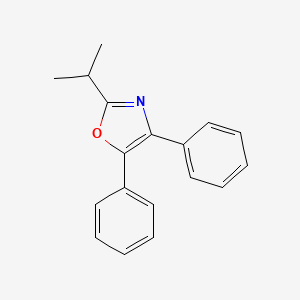
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
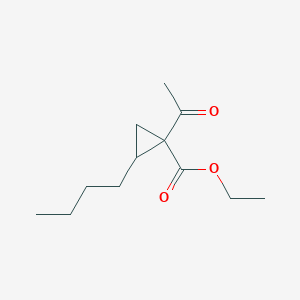
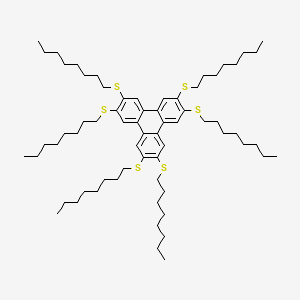

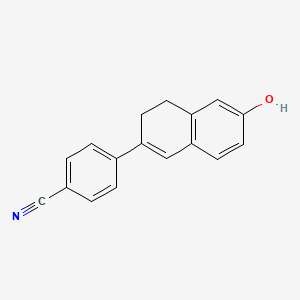
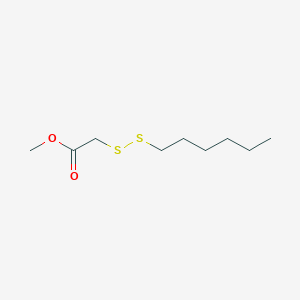
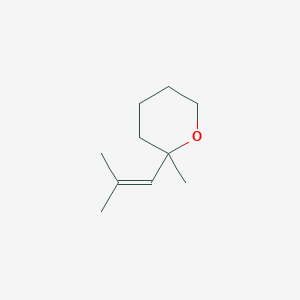
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
